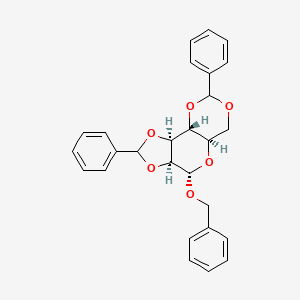

Benzyl Dibenzylidene-alpha-D-mannopyranoside

描述

Benzyl α-D-mannopyranoside (CAS: 15548-45-5) is a glycoside derivative where a benzyl group is linked to the anomeric carbon of α-D-mannopyranose. Its molecular formula is C₁₃H₁₈O₆ (MW: 270.28), characterized by five stereocenters and a hydroxymethyl group at the C6 position . Synthesized via reaction of α-D-mannopyranose with benzyl chloride under basic conditions, it serves as a critical tool in enzymatic assays (e.g., glycosidase activity studies), affinity chromatography for glycoprotein purification, and glycosylation reactions . Its safety profile is well-documented, with low toxicity under standard laboratory handling .

属性

IUPAC Name |

(1R,2S,6S,7S,9R)-4,12-diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O6/c1-4-10-18(11-5-1)16-28-27-24-23(32-26(33-24)20-14-8-3-9-15-20)22-21(30-27)17-29-25(31-22)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2/t21-,22-,23+,24+,25?,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMVSYQPIKWCKT-RHYFYCIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@@H]([C@H](O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid Catalysts in Benzylidene Formation

The choice of acid catalyst critically influences reaction efficiency and selectivity. Toluene sulfonic acid (TSA) is preferred over camphor sulfonic acid (CSA) due to its superior solubility in acetonitrile and reduced side reactions. Comparative studies show that TSA (0.05 equivalents) at 25°C achieves 92% conversion to the 4,6-O-benzylidene derivative, whereas CSA requires extended reaction times (6–8 hours) for comparable yields.

Solvent Effects and Temperature Control

Acetonitrile emerges as the optimal solvent for benzylidene acetal formation due to its ability to dissolve benzaldehyde dimethylacetal while precipitating the product, simplifying purification. Reactions conducted in dichloromethane (DCM) or dimethylformamide (DMF) suffer from lower yields (45–60%) due to by-product solubility. Temperature modulation is equally critical: room-temperature reactions minimize epimerization, while elevated temperatures (50°C) accelerate condensation but risk acetal migration.

Stereochemical Control and By-Product Mitigation

Avoiding Bis-Adduct Formation

A major challenge in dibenzylidene synthesis is the formation of bis-adducts, where two benzylidene groups attach to non-adjacent hydroxyls. The patented method addresses this by omitting aqueous workup, which destabilizes the mono-adduct. Instead, TBME washes selectively remove unreacted benzaldehyde derivatives, reducing bis-adduct contamination to <5%.

Anomeric Configuration Retention

The alpha-configuration at the anomeric center is preserved through the use of thioglycoside intermediates. For example, phenyl 1-thio-α-D-mannopyranoside maintains its stereochemistry during benzylidene installation due to the inertness of the thiophenyl group under acidic conditions. Subsequent benzylation with benzyl bromide in the presence of silver triflate ensures retention of the alpha-orientation, as evidenced by NMR coupling constants (J1,2 = 1.8–2.1 Hz).

Advanced Functionalization and Derivatives

Phosphorylation at the 1-O Position

Benzyl dibenzylidene-alpha-D-mannopyranoside serves as a precursor for phosphorylated analogs. Activation with triflic anhydride (Tf₂O) and 2,4,6-tri-tert-butylpyrimidine (TTBP) at −78°C facilitates stereoselective coupling with ammonium phosphosugars, yielding α-D-mannopyranosyl phosphates in 70–85% yields. The rigid 4,6-O-benzylidene group prevents undesired ring conformations, ensuring high β-selectivity in subsequent glycosylations.

Carbamoylation and Silylation

Site-selective carbamoylation at the 2-O or 3-O positions is achieved using 1-benzyl-carbamoylimidazole and tin-based catalysts. For instance, SnCl₂ (0.1 equivalents) promotes 2-O-carbamoylation with 86% efficiency, while Me₂SnCl₂ favors 3-O-functionalization (81% yield). These modifications are compatible with the benzylidene-protected scaffold, enabling modular synthesis of multifunctional mannosides.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

Benzyl Dibenzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms to the molecule, often resulting in the formation of alcohols.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an inert solvent such as tetrahydrofuran.

Substitution: Common reagents include halogenating agents such as thionyl chloride and nucleophiles such as amines.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as benzylidene derivatives, alcohols, and carbonyl compounds .

科学研究应用

Scientific Research Applications

Benzyl dibenzylidene-alpha-D-mannopyranoside is utilized in several research domains:

-

Chemistry :

- As a building block in the synthesis of more complex molecules.

- In the development of glycomimetics, which mimic carbohydrate structures for therapeutic purposes.

-

Biology :

- In studies of carbohydrate metabolism and enzyme interactions.

- Investigating the inhibition of glycosidases, which are critical in carbohydrate digestion and metabolism.

-

Pharmaceuticals :

- Potential applications in drug development targeting diseases linked to mannose metabolism.

- Exploration of anti-cancer properties through inhibition of specific enzymes involved in tumor growth.

-

Industrial Applications :

- Used as an intermediate in organic synthesis for producing fine chemicals.

Inhibition Studies

- A study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme linked to melanin production. The analogs showed varying degrees of inhibition, indicating potential for use in hyperpigmentation treatments.

- In vitro experiments revealed that certain analogs could significantly reduce tyrosinase activity in B16F10 murine melanoma cells, suggesting a pathway for anti-cancer applications.

Cell Viability Tests

Research has demonstrated that this compound can influence cell viability positively or negatively depending on concentration and exposure time. Further studies are needed to elucidate these effects comprehensively.

作用机制

The mechanism of action of Benzyl Dibenzylidene-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as glycan-binding proteins. These interactions can modulate various biological pathways, including cell signaling, immune response, and cellular adhesion. The compound’s effects are mediated through its ability to mimic natural glycans and interfere with glycan-mediated processes .

相似化合物的比较

2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranoside

- Structure : Four benzoyl groups at C2, C3, C4, and C6 positions.

- Molecular Formula : C₂₈H₂₂O₁₀ (MW: 518.47).

- Synthesis: Benzoylation of methyl α-D-mannopyranoside using benzoyl chloride, yielding 94% with mp 131–132°C .

- Applications : Antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to hydrophobic benzoyl groups enhancing membrane disruption .

- Key Difference : Higher molecular weight and distinct IR carbonyl peak at 1723 cm⁻¹ compared to benzyl derivatives .

Benzyl 2,3,4-Tri-O-benzyl-β-D-mannopyranoside

- Structure : Three benzyl ethers at C2, C3, and C3.

- Molecular Formula : C₂₈H₃₀O₆ (MW: 462.53).

- Synthesis : Optimized via three-step method involving selective debenzylation-acetylation with ZnCl₂-Ac₂O-HOAc, achieving high yields (85–94%) .

- Applications : Building block in oligosaccharide synthesis for vaccine development and glycan arrays .

- Key Difference: Multiple benzyl groups enhance solubility in organic solvents, unlike the single benzyl group in benzyl α-D-mannopyranoside .

4,6-O-Benzylidene-α-D-Mannopyranoside Derivatives

- Structure : Benzylidene acetal protecting group at C4 and C4.

- Example: 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (C₂₁H₂₆O₁₁, MW: 454.42) .

- Synthesis: Acid-catalyzed condensation of mannopyranoside with benzaldehyde dimethyl acetal.

- Applications : Drug delivery systems targeting cancer cells via carbohydrate-protein interactions; structural rigidity aids in X-ray crystallography studies .

- Key Difference: Benzylidene groups confer conformational restriction, enhancing binding specificity compared to non-acetalated analogs .

1-Naphthyl-α-D-Mannopyranoside

- Structure : 1-Naphthyl aglycone replacing benzyl.

- Molecular Formula : C₁₆H₁₈O₆ (MW: 306.31).

- Applications: HPLC derivatization reagent for amine/amino acid analysis; probes for lectin binding studies .

- Key Difference: Fluorescent naphthyl group enables detection in biological systems, unlike non-fluorescent benzyl derivatives .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Antibacterial Activity : Benzoylated derivatives (e.g., 2,3,4,6-tetra-O-benzoyl) show enhanced activity due to lipophilicity disrupting bacterial membranes .

- Synthetic Efficiency : Multi-benzylated derivatives (e.g., tri-O-benzyl) are prioritized in carbohydrate chemistry for their stability and modularity .

- Biomedical Applications: Benzylidene-protected mannopyranosides are pivotal in targeted drug delivery, leveraging their rigid structures for receptor-specific interactions .

生物活性

Benzyl dibenzylidene-alpha-D-mannopyranoside (BDM) is a compound of significant interest in the field of glycobiology due to its potential biological activities, including antitumor, immunological, and antimicrobial properties. This article reviews the existing literature on BDM, focusing on its biological activity, synthesis, and potential applications.

Chemical Structure and Synthesis

BDM is a derivative of mannopyranosides, characterized by the presence of benzylidene groups that enhance its biological properties. The synthesis of BDM involves several steps, including the protection of hydroxyl groups and the formation of glycosidic bonds. Typical methods include:

- Protection of Hydroxyl Groups : Using benzyl ethers to protect hydroxyl groups during synthesis.

- Glycosylation Reactions : Employing thioglycosides as donors in glycosylation reactions to achieve high stereoselectivity .

The structure can be represented as follows:

Antitumor Activity

Research indicates that BDM exhibits significant antitumor activity. A related compound, methyl 2,3,4,6-di-O-benzylidene alpha-D-mannopyranoside (MeDBMP), was shown to reduce tumor sizes in mouse models without exhibiting toxicity or mutagenic properties . This suggests that BDM may share similar mechanisms of action.

Case Study: Antitumor Effects

- Model : Mouse mammary carcinoma

- Results : Significant tumor size reduction observed with no toxicity at tested doses.

- Mechanism : Potentially acts as a cytotoxic agent liberating benzaldehyde .

Immunological Activity

BDM has been investigated for its immunomodulatory effects. It has been shown to influence various signaling pathways involved in immune responses. Notably, it may modulate the activity of immune cells such as macrophages and T-cells.

Key Findings

- Inhibition of Inflammatory Pathways : BDM may inhibit NF-κB signaling, which is crucial in inflammatory responses .

- Potential Use in Autoimmune Conditions : By modulating immune responses, BDM could be beneficial in treating autoimmune diseases.

Antimicrobial Properties

BDM has also demonstrated antimicrobial activity against various pathogens. Its structure allows it to interfere with bacterial adhesion and biofilm formation.

Antimicrobial Activity Summary

- Target Pathogens : Various strains of bacteria including Escherichia coli.

- Mechanism : Inhibits bacterial adherence by mimicking mannose residues that bacteria use for attachment .

Comparative Biological Activity Table

常见问题

Basic Research Questions

Q. What regioselective strategies are employed in synthesizing Benzyl Dibenzylidene-alpha-D-mannopyranoside, and how are competing reaction pathways minimized?

- Methodology : Regioselective benzoylation or benzylation is achieved using protecting groups (e.g., acetyl or benzyl) to direct reactivity at specific hydroxyl positions. For example, bromobenzoylation of methyl α-D-mannopyranoside selectively targets the 3-OH and 6-OH positions under controlled conditions, minimizing side reactions . Benzyl groups are introduced at the 2- and 4-positions of mannopyranosides using benzyl bromide in pyridine, leveraging steric and electronic effects to enhance selectivity . Competing pathways are suppressed by optimizing reaction temperature, solvent polarity, and stoichiometry.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substitution patterns by analyzing chemical shifts and coupling constants. For instance, downfield shifts in benzylidene-protected derivatives confirm acetal formation at the 4,6-O-positions .

- XRD : X-ray diffraction resolves crystal structures, confirming stereochemistry and regioselectivity. In methyl α-D-mannopyranoside derivatives, XRD validated the equatorial orientation of benzylidene groups .

- Mass Spectrometry : ESI-HRMS provides molecular weight validation and fragmentation patterns to verify synthetic intermediates .

Advanced Research Questions

Q. How do thermodynamic binding parameters of this compound derivatives with lectins inform structure-activity relationships?

- Methodology : Isothermal titration calorimetry (ITC) and fluorescence titration quantify binding affinities (Ka) and thermodynamic parameters (ΔH, ΔS). For example, 4-methylumbelliferyl α-D-mannopyranoside binds concanavalin A with Ka = 3.36 × 10⁴ M⁻¹, driven by enthalpy (ΔH = -8.3 kcal/mol) and entropy (ΔS = 7.2 eu). Modifications like benzylidene groups alter binding by steric hindrance or electronic effects, which can be correlated with X-ray crystallography data showing proximity to Tyr-12 and Asp-208 residues .

Q. How can contradictions in regioselectivity data during synthesis be resolved?

- Methodology : Contradictions arise from competing reaction mechanisms (e.g., kinetic vs. thermodynamic control). For example, in bromobenzoylation, regioselectivity at the 3-OH vs. 6-OH position depends on solvent polarity and temperature. Discrepancies are resolved by:

- Kinetic Studies : Monitoring reaction progress via TLC or HPLC to identify intermediates.

- Computational Modeling : DFT calculations predict energy barriers for competing pathways.

- Protecting Group Tuning : Using bulkier groups (e.g., tert-butyldiphenylsilyl) to block undesired sites, as demonstrated in oligosaccharide synthesis .

Q. What role does the benzylidene moiety play in directing glycosylation reactions for glycoconjugate synthesis?

- Methodology : The benzylidene group (a cyclic acetal) locks the 4,6-O-positions, forcing glycosylation at the 3-OH position. This strategy is critical in synthesizing complex glycans, such as human milk oligosaccharides, where regioselectivity ensures proper linkage formation. The directing effect is confirmed via comparative NMR analysis of protected vs. deprotected intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。